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molecular formula C9H11N3O2 B8445350 3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No. B8445350
M. Wt: 193.20 g/mol
InChI Key: OJADFBHLNSMHBK-UHFFFAOYSA-N
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Patent
US05155116

Procedure details

In a 1,000-cm3 ground-necked flask, 0.02 mol of 3-[2-(N-methyl-N-benzylamino)ethyl]-3H-oxazolo[4,5-b]pyridin-2-one is dissolved in 250 cm3 of methanol. 0.2 g of palladinized charcoal is introduced and the mixture is stirred under a hydrogen atmosphere at room temperature and atmospheric pressure. After absorption of the theoretical quantity of hydrogen, the reaction medium is filtered. The filtrate is concentrated on a water bath under vacuum and acidified with a stream of gaseous hydrochloric acid. The precipitate obtained is drained, dried and recrystallized.
Name
3-[2-(N-methyl-N-benzylamino)ethyl]-3H-oxazolo[4,5-b]pyridin-2-one
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:10][CH2:11][N:12]1[C:16]2=[N:17][CH:18]=[CH:19][CH:20]=[C:15]2[O:14][C:13]1=[O:21])CC1C=CC=CC=1.C>CO>[CH3:1][NH:2][CH2:10][CH2:11][N:12]1[C:16]2=[N:17][CH:18]=[CH:19][CH:20]=[C:15]2[O:14][C:13]1=[O:21]

Inputs

Step One
Name
3-[2-(N-methyl-N-benzylamino)ethyl]-3H-oxazolo[4,5-b]pyridin-2-one
Quantity
0.02 mol
Type
reactant
Smiles
CN(CC1=CC=CC=C1)CCN1C(OC=2C1=NC=CC2)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under a hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After absorption of the theoretical quantity of hydrogen
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated on a water bath under vacuum
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
Smiles
CNCCN1C(OC=2C1=NC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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